Clinical Cure Rate Comparison: Arpraziquantel 50 mg/kg vs. Racemic Praziquantel 40 mg/kg in S. mansoni-Infected Children
In a randomized, partially blinded Phase 3 trial (NCT03845140), the clinical cure rate (CR) for arpraziquantel at 50 mg/kg was 87.8% (95% CI 79.6–93.5) compared to 81.3% (95% CI 67.4–91.1) for racemic praziquantel at 40 mg/kg in children aged 4–6 years infected with S. mansoni, measured by absence of eggs in stool 17–21 days post-treatment [1]. This demonstrates non-inferiority and a numerically higher cure rate for arpraziquantel despite the different dosing.
| Evidence Dimension | Clinical Cure Rate (CR) at 17–21 days post-treatment |
|---|---|
| Target Compound Data | 87.8% (95% CI 79.6–93.5) |
| Comparator Or Baseline | Racemic praziquantel: 81.3% (95% CI 67.4–91.1) |
| Quantified Difference | Absolute difference: +6.5 percentage points (non-inferior, numerically higher) |
| Conditions | Phase 3 RCT; S. mansoni infection; children aged 4–6 years; arpraziquantel 50 mg/kg vs. racemic praziquantel 40 mg/kg |
Why This Matters
This data confirms arpraziquantel meets the primary efficacy endpoint for clinical cure, providing a clinically validated alternative to racemic praziquantel in a specific pediatric patient population, a key criterion for public health procurement decisions.
- [1] N'Goran, E. K., Odiere, M. R., Assandé Aka, R., et al. (2023). Efficacy, safety, and palatability of arpraziquantel (L-praziquantel) orodispersible tablets in children aged 3 months to 6 years infected with Schistosoma in Côte d'Ivoire and Kenya: an open-label, partly randomised, phase 3 trial. The Lancet Infectious Diseases, 23(7), 867-876. View Source
